![molecular formula C25H25NO2 B587378 (4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1651833-49-6](/img/structure/B587378.png)
(4-Methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Vue d'ensemble
Description
JWH 081-d9 : est un cannabinoïde synthétique, plus précisément une forme deutérée de JWH 081. Il est classé comme cannabinoïde synthétique et est principalement utilisé comme étalon de référence analytique. Le composé est connu pour son interaction avec les récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2. JWH 081-d9 est souvent utilisé dans les applications médico-légales et de recherche pour quantifier JWH 081 dans divers échantillons .
Préparation Methods
Voies de synthèse et conditions réactionnelles : La synthèse du JWH 081-d9 implique l'incorporation d'atomes de deutérium dans la molécule de JWH 081. La voie de synthèse générale comprend les étapes suivantes :
Formation du noyau indole : Le noyau indole est synthétisé par une série de réactions impliquant la condensation de dérivés d'aniline avec des cétones.
Naphthoylation : Le noyau indole est ensuite naphthoylé en utilisant du chlorure de naphthoyle en présence d'une base telle que la pyridine.
Méthodes de production industrielle : La production industrielle de JWH 081-d9 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :
Synthèse en vrac : De grandes quantités de matières premières sont mises en réaction dans des conditions contrôlées pour former le produit souhaité.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation, la chromatographie et la distillation pour obtenir une pureté élevée.
Contrôle de la qualité : Le produit final subit des tests rigoureux de contrôle de la qualité pour garantir sa pureté et sa cohérence
Applications De Recherche Scientifique
Chemistry: JWH 081-d9 is used as an internal standard in mass spectrometry and chromatography to quantify JWH 081 in various samples. It helps in the accurate measurement of the parent compound by providing a reference point .
Biology: In biological research, JWH 081-d9 is used to study the interaction of synthetic cannabinoids with cannabinoid receptors. It helps in understanding the binding affinity and selectivity of these compounds .
Medicine: Although not used directly in medicine, JWH 081-d9 aids in the research of potential therapeutic applications of synthetic cannabinoids. It helps in the development of new drugs targeting cannabinoid receptors .
Industry: In the forensic industry, JWH 081-d9 is used to detect and quantify synthetic cannabinoids in biological samples. It is crucial for drug testing and toxicology studies .
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of JWH 081-d9 involves the incorporation of deuterium atoms into the JWH 081 molecule. The general synthetic route includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of aniline derivatives with ketones.
Naphthoylation: The indole core is then naphthoylated using naphthoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of JWH 081-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency
Analyse Des Réactions Chimiques
Types de réactions : JWH 081-d9 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent le remplacement des groupes fonctionnels dans la molécule. .
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogènes (par exemple, chlore, brome) en présence d'un catalyseur
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Chimie : JWH 081-d9 est utilisé comme étalon interne en spectrométrie de masse et en chromatographie pour quantifier JWH 081 dans divers échantillons. Il aide à la mesure précise du composé parent en fournissant un point de référence .
Biologie : En recherche biologique, JWH 081-d9 est utilisé pour étudier l'interaction des cannabinoïdes synthétiques avec les récepteurs cannabinoïdes. Il aide à comprendre l'affinité de liaison et la sélectivité de ces composés .
Médecine : Bien qu'il ne soit pas utilisé directement en médecine, JWH 081-d9 aide à la recherche d'applications thérapeutiques potentielles des cannabinoïdes synthétiques. Il contribue au développement de nouveaux médicaments ciblant les récepteurs cannabinoïdes .
Industrie : Dans l'industrie médico-légale, JWH 081-d9 est utilisé pour détecter et quantifier les cannabinoïdes synthétiques dans les échantillons biologiques. Il est crucial pour les tests de dépistage des drogues et les études toxicologiques .
Mécanisme d'action
JWH 081-d9 exerce ses effets en agissant comme un agoniste aux récepteurs cannabinoïdes, en particulier CB1 et CB2. Le composé se lie à ces récepteurs, imitant les effets des cannabinoïdes naturels. L'affinité de liaison de JWH 081-d9 est plus élevée pour les récepteurs CB1, qui se trouvent principalement dans le système nerveux central. Cette interaction conduit à la modulation de la libération de neurotransmetteurs, ce qui entraîne divers effets physiologiques et psychologiques .
Comparaison Avec Des Composés Similaires
Composés similaires :
JWH 018 : Un autre cannabinoïde synthétique ayant une structure similaire mais une affinité de liaison et une sélectivité différentes pour les récepteurs cannabinoïdes.
JWH 210 : Un cannabinoïde synthétique ayant une affinité de liaison plus élevée pour les récepteurs CB1 par rapport à JWH 081-d9.
JWH 250 : Un cannabinoïde synthétique avec un motif de substitution différent sur le noyau indole
Unicité : JWH 081-d9 est unique en raison de sa forme deutérée, qui offre une stabilité et permet une quantification précise dans les études analytiques. Son affinité de liaison spécifique pour les récepteurs CB1 le distingue également des autres cannabinoïdes synthétiques .
Propriétés
IUPAC Name |
(4-methoxynaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-9-16-26-17-22(19-11-7-8-13-23(19)26)25(27)21-14-15-24(28-2)20-12-6-5-10-18(20)21/h5-8,10-15,17H,3-4,9,16H2,1-2H3/i1D3,3D2,4D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMPKJKGUQDHRM-ZYWCKPJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016387 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651833-49-6 | |
| Record name | JWH 081-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


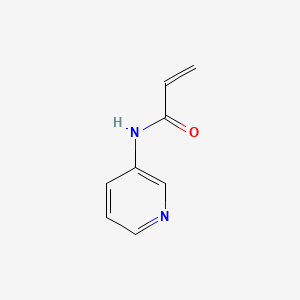
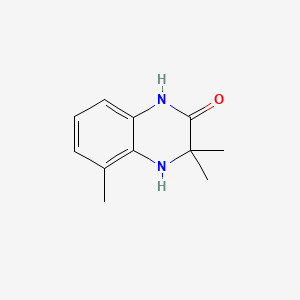
![2H-[1,3]Dioxolo[4,5-e][1,2]benzoxazole](/img/structure/B587297.png)
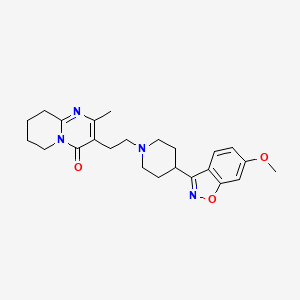
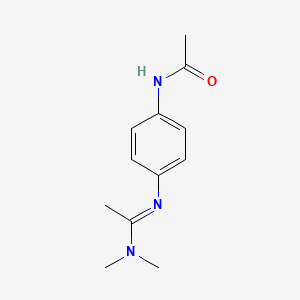
![Carbamic acid, [2-(acetyloxy)propyl]-, ethyl ester (9CI)](/img/no-structure.png)
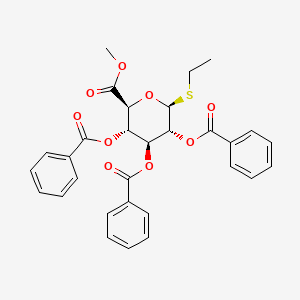
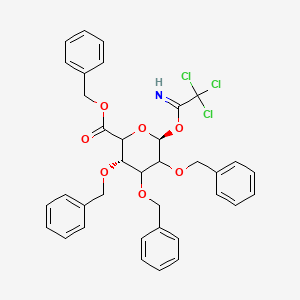
![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
